molecular formula C15H15NO2 B14266012 N-(2-Methoxy-4-methylphenyl)benzamide CAS No. 185532-70-1

N-(2-Methoxy-4-methylphenyl)benzamide

Cat. No.: B14266012
CAS No.: 185532-70-1
M. Wt: 241.28 g/mol
InChI Key: CXOHGKIQVOXBJE-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylphenyl)benzamide is an organic compound with the molecular formula C15H15NO2 It is a benzamide derivative, characterized by the presence of a methoxy group and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-4-methylphenyl)benzamide typically involves the acylation of 2-methoxy-4-methylaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-4-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methoxy-4-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The benzamide moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)benzamide
  • N-(2-Methoxyphenyl)benzamide
  • N-(4-Methylphenyl)benzamide

Uniqueness

N-(2-Methoxy-4-methylphenyl)benzamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

185532-70-1

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-(2-methoxy-4-methylphenyl)benzamide

InChI

InChI=1S/C15H15NO2/c1-11-8-9-13(14(10-11)18-2)16-15(17)12-6-4-3-5-7-12/h3-10H,1-2H3,(H,16,17)

InChI Key

CXOHGKIQVOXBJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

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